1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[8-[2-(4-methoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-19-8-6-18(7-9-19)26-22(29)15-32-20-4-2-3-16-5-10-21(27-23(16)20)28-13-11-17(12-14-28)24(25)30/h2-10,17H,11-15H2,1H3,(H2,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDVNXXYJFQFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds under controlled conditions, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the quinoline core.
Medicine: Investigated for its potential as an anti-cancer agent, given its ability to interact with various biological targets.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anti-cancer agents. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs highlight key modifications and their implications:
Structural Analogues and Modifications
Key Structural Trends
Sulfonyl or acetyl linkers (e.g., ) modify solubility and conformational flexibility compared to ethoxy bridges .
Piperidine vs. Piperazine :
- Piperazine-containing analogs (e.g., ) exhibit higher basicity and altered hydrogen-bonding profiles compared to piperidine derivatives .
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) enhance aromatic stability and may improve membrane permeability .
- Halogenated phenyl groups (e.g., bromo-chloro in ) increase lipophilicity and may enhance binding to hydrophobic pockets .
Pharmacological and Physicochemical Implications
- Lipophilicity : The 4-methoxyphenyl group in the target compound likely provides moderate lipophilicity (clogP ~2.5–3.5), balancing solubility and membrane permeability. Analogs with halogens (e.g., ) may exhibit higher clogP (~4.0), risking solubility issues .
- Metabolic Stability : Methoxy groups generally resist oxidative metabolism, whereas fluorine substitution (e.g., ) further blocks metabolic hotspots .
- Target Binding : The carboxamide group in the target compound is critical for hydrogen bonding with residues in enzyme active sites, as seen in kinase inhibitors .
Biological Activity
1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molar mass of approximately 430.52 g/mol. Its structure features a quinoline core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
- Interaction with Biological Macromolecules : It can bind to proteins and nucleic acids, altering their functions and potentially disrupting cellular processes.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.
Biological Activity Overview
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range, indicating potent anticancer properties.
Antimicrobial Efficacy
Research published in J Pure Appl Microbiol assessed the antimicrobial activity of this compound against common human pathogens. The results indicated that it was effective against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting potential as a novel antibiotic agent.
Q & A
Basic Question: What are the recommended synthetic routes for 1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, and what critical reaction conditions must be optimized?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Coupling of the quinoline core with a 4-methoxyphenylamino-2-oxoethoxy group via nucleophilic substitution or esterification under anhydrous conditions.
- Step 2: Piperidine-4-carboxamide introduction using carbodiimide-mediated amidation (e.g., EDC/HOBt) at 0–5°C to minimize side reactions.
- Critical Parameters:
Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy:
- ¹H NMR: Confirm the presence of methoxyphenyl protons (~δ 3.8 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm).
- ¹³C NMR: Verify the carbonyl carbons (amide C=O at ~δ 165–170 ppm).
- High-Resolution Mass Spectrometry (HRMS): Match experimental and theoretical molecular weights (e.g., [M+H]⁺ ion).
- HPLC: Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Question: What strategies are effective for resolving low yields in the final amidation step during synthesis?
Answer:
Low yields may stem from steric hindrance or poor nucleophilicity. Mitigation approaches include:
- Pre-activation of the carboxylic acid using HATU or T3P to enhance coupling efficiency.
- Microwave-assisted synthesis (50–80°C, 30 min) to accelerate reaction kinetics.
- Additives: Use DMAP (4-dimethylaminopyridine) to catalyze amide bond formation.
- Work-up optimization: Liquid-liquid extraction with ethyl acetate to recover unreacted starting materials for recycling .
Advanced Question: How does the 4-methoxyphenyl substituent influence the compound's biological activity compared to other aryl groups?
Answer:
The 4-methoxyphenyl group enhances:
-
Lipophilicity: Improves membrane permeability (logP >3.0 predicted via computational modeling).
-
Hydrogen bonding: Methoxy oxygen acts as a hydrogen bond acceptor, critical for target binding (e.g., kinase inhibition).
-
Comparative Data:
Advanced Question: What methodologies are recommended for studying this compound's interaction with protein kinases?
Answer:
- In vitro Kinase Assays: Use recombinant kinases (e.g., EGFR, Aurora B) with ADP-Glo™ detection to quantify inhibition.
- Surface Plasmon Resonance (SPR): Determine binding kinetics (kₐ, kᵈ) by immobilizing the kinase on a CM5 chip.
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., Schrödinger Suite) to identify key binding residues (e.g., hinge region hydrogen bonds).
- Data Validation: Cross-reference with X-ray crystallography of co-crystallized complexes (if available) .
Advanced Question: How can researchers address contradictions in cytotoxicity data across different cell lines?
Answer:
Contradictions may arise from cell-specific factors:
- Mechanistic Profiling:
- Perform RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines.
- Test synergy with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay combination index.
- Metabolic Stability: Assess hepatic metabolism using human liver microsomes (HLM) to rule out rapid inactivation.
- Membrane Transporter Activity: Inhibit efflux pumps (e.g., P-gp with verapamil) to evaluate uptake limitations .
Advanced Question: What are the best practices for optimizing pharmacokinetic properties of this compound?
Answer:
- Solubility Enhancement: Formulate as a nanocrystal or use cyclodextrin complexes.
- Plasma Stability: Incubate with plasma at 37°C and monitor degradation via LC-MS.
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic liabilities.
- In Vivo PK Studies: Administer intravenously/orally to mice (10 mg/kg) and calculate AUC, t₁/₂, and bioavailability .
Advanced Question: How does the piperidine-4-carboxamide moiety contribute to target selectivity?
Answer:
The piperidine ring:
-
Conformational Restriction: Reduces off-target binding by limiting rotational freedom.
-
Salt Bridge Formation: Protonated piperidine nitrogen interacts with acidic residues (e.g., Asp831 in EGFR).
-
SAR Studies:
- Analog | Selectivity Ratio (Kinase A/Kinase B)
|------------------|-----------------------------|
| Piperidine-4-carboxamide | 12.5:1 |
| Piperidine-3-carboxamide | 3.2:1 |
| Azepane analog | 1.8:1 |
Position 4 carboxamide maximizes steric and electronic complementarity with hydrophobic kinase pockets .
Advanced Question: What analytical techniques are suitable for detecting degradation products under stressed conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic hydrolysis.
- LC-MS/MS: Identify degradation products using a Q-TOF mass spectrometer in positive ion mode.
- Stability-Indicating Methods: Develop a gradient HPLC method with photodiode array detection (PDA) to resolve impurities .
Advanced Question: How can researchers validate the compound's mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout Models: Generate cell lines lacking putative targets (e.g., CRISPR-KO of EGFR).
- Phosphoproteomics: Use TiO₂ enrichment and LC-MS to map kinase signaling perturbations.
- In Vivo Efficacy: Xenograft models (e.g., HCT-116 tumors in nude mice) with biomarker analysis (e.g., Ki-67, cleaved caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
